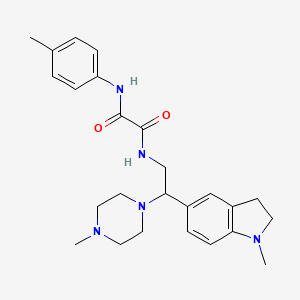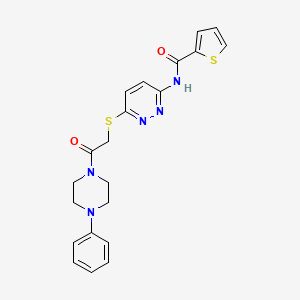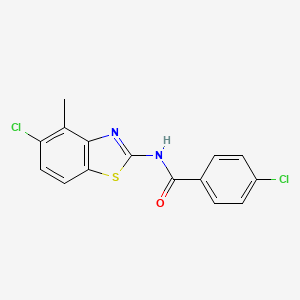
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11ClN2OS . The compound is part of the benzamide and benzothiazole families .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 302.77864 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Anticancer Applications
4-Chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives have been extensively studied for their potential anticancer applications. Research has shown that certain derivatives, such as those synthesized from indapamide, demonstrate significant proapoptotic activity against melanoma cell lines, with promising growth inhibition and anticancer activity (Yılmaz et al., 2015). Similarly, other studies have designed and synthesized benzamide derivatives containing substituted heteroaryl rings, which showed moderate to high potency as RET kinase inhibitors, indicating potential for cancer therapy (Han et al., 2016).
Pharmacological Screening
Compounds derived from benzothiazoles and pyrazoles, including those with a this compound structure, have been synthesized and screened for various pharmacological activities. These compounds were found to have notable anti-microbial and anti-oxidant activities, highlighting their potential in pharmaceutical applications (Raparla et al., 2013).
Structural Analysis
The structural analysis of these compounds plays a crucial role in understanding their properties and potential applications. X-ray crystallography has been used to analyze the crystal structure of novel benzothiazole compounds, providing insights into their molecular conformation and interactions (Ćaleta et al., 2008).
Antitubercular Activity
Further research has explored the antitubercular activities of benzamide derivatives, demonstrating that certain compounds exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for antitubercular drug development (Nayak et al., 2016).
Antihyperglycemic Potential
Benzothiazole derivatives have also been studied for their potential as antihyperglycemic agents. For instance, a series of benzamide derivatives were prepared and identified as promising candidates for the treatment of diabetes mellitus, demonstrating the versatility of this compound in therapeutic applications (Nomura et al., 1999).
Future Directions
The future directions for research on “4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its biological activity, environmental impact, and possible uses in various industries .
properties
IUPAC Name |
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-11(17)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAABZZZYGOJBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
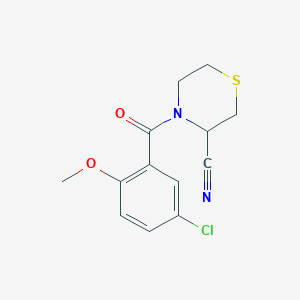
![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)


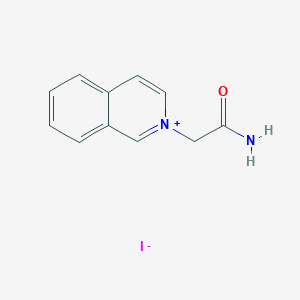
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)

